molecular formula C17H22N2 B14342411 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline CAS No. 101602-45-3

4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline

Cat. No.: B14342411
CAS No.: 101602-45-3
M. Wt: 254.37 g/mol
InChI Key: NLCGTKYPPXDCRX-UHFFFAOYSA-N
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Description

4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is an organic compound that features a benzyl group attached to a picoline ring, with a dimethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline typically involves multiple steps, including the formation of the benzyl group and its subsequent attachment to the picoline ring. One common method involves the reaction of 2-(dimethylamino)ethyl chloride with benzyl magnesium chloride, followed by cyclization with 2-picoline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Dimethylamino)ethoxy)benzylamine
  • 2-(Dimethylamino)ethyl benzyl ether
  • Benzyl 2-picoline derivatives

Uniqueness

4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

101602-45-3

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylpyridin-4-yl)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H22N2/c1-14-13-16(9-11-18-14)17(10-12-19(2)3)15-7-5-4-6-8-15/h4-9,11,13,17H,10,12H2,1-3H3

InChI Key

NLCGTKYPPXDCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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